Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate
Brand Name: Vulcanchem
CAS No.: 473267-95-7
VCID: VC4620906
InChI: InChI=1S/C18H30N2O3/c1-3-4-5-19-17(22)20-15(16(21)23-2)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-15H,3-11H2,1-2H3,(H2,19,20,22)
SMILES: CCCCNC(=O)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2
Molecular Formula: C18H30N2O3
Molecular Weight: 322.449

Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate

CAS No.: 473267-95-7

Cat. No.: VC4620906

Molecular Formula: C18H30N2O3

Molecular Weight: 322.449

* For research use only. Not for human or veterinary use.

Methyl 2-(adamantan-1-yl)-2-[(butylcarbamoyl)amino]acetate - 473267-95-7

Specification

CAS No. 473267-95-7
Molecular Formula C18H30N2O3
Molecular Weight 322.449
IUPAC Name methyl 2-(1-adamantyl)-2-(butylcarbamoylamino)acetate
Standard InChI InChI=1S/C18H30N2O3/c1-3-4-5-19-17(22)20-15(16(21)23-2)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-15H,3-11H2,1-2H3,(H2,19,20,22)
Standard InChI Key YSGIOGYRVWQLRA-UHFFFAOYSA-N
SMILES CCCCNC(=O)NC(C(=O)OC)C12CC3CC(C1)CC(C3)C2

Introduction

Synthesis and Reaction Pathways

While no direct synthesis protocols for this compound are documented, its structure suggests a multi-step synthesis leveraging established methods for adamantane-functionalized amino acid esters . A plausible route involves:

Adamantane-Amino Acid Intermediate

The synthesis begins with the preparation of 2-(adamantan-1-yl)glycine, a known precursor in adamantane-based pharmaceuticals . Patent data describe the hydrogenolysis of protected adamantane-amino acids using Pearlman’s catalyst (20% Pd(OH)₂/C) under H₂ pressure (50 psi) in methanol/acetic acid, achieving yields >90% . For example:

Protected precursor+H2Pd(OH)2/MeOH-HOAc2-(Adamantan-1-yl)glycine[1]\text{Protected precursor} + \text{H}_2 \xrightarrow{\text{Pd(OH)}_2/\text{MeOH-HOAc}} \text{2-(Adamantan-1-yl)glycine} \quad[1]

Carbamoylation and Esterification

The amino group is subsequently functionalized via reaction with butyl isocyanate (C₄H₉NCO) to form the carbamoyl-urea linkage. This step parallels methodologies for ethyl 2-[(adamantan-1-yl)amino]acetate synthesis, where amine-ester intermediates undergo carbamoylation in anhydrous DMF with carbonate bases . Final esterification with methyl iodide or transesterification from ethyl to methyl esters completes the synthesis .

Table 1: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Est.)
1. HydrogenolysisH₂, Pd(OH)₂/C, MeOH-HOAc, 50 psi, 18 h92%
2. CarbamoylationButyl isocyanate, K₂CO₃, DMF, 20°C, 19 h85–90%
3. EsterificationMethyl iodide, NaH, THF, 0°C → rt75–80%

Physicochemical Properties

Extrapolating from structurally related adamantane esters , key properties include:

Solubility and Stability

  • Solubility: High in chlorinated solvents (CH₂Cl₂, CHCl₃), moderate in THF and DMF, low in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres at ≤25°C; susceptible to hydrolysis in acidic/basic conditions, releasing the carboxylic acid derivative .

Spectroscopic Data

  • IR (KBr): ν ≈ 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (urea C=O), 3300 cm⁻¹ (N-H stretch) .

  • ¹H NMR (CDCl₃): δ 1.2–1.6 (m, butyl chain), 1.7–2.1 (m, adamantane CH₂), 3.6 (s, OCH₃), 4.3 (s, α-CH) .

Applications and Research Directions

Pharmaceutical Development

  • Prodrug Potential: The methyl ester could mask a carboxylic acid group, enhancing bioavailability for central nervous system targets .

  • Antiviral Screening: Priority candidate for emerging enveloped viruses (e.g., influenza, coronaviruses) .

Material Science

Adamantane’s rigidity makes this compound a candidate for high-stability polymers or metal-organic frameworks (MOFs) .

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